molecular formula C8H16LaO2 B1580500 Lanthanum tris(2-ethylhexanoate) CAS No. 67816-09-5

Lanthanum tris(2-ethylhexanoate)

Cat. No.: B1580500
CAS No.: 67816-09-5
M. Wt: 283.12 g/mol
InChI Key: ZVGIIEZOXFBDFO-UHFFFAOYSA-N
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Description

Lanthanum tris(2-ethylhexanoate) is a chemical compound with the molecular formula C24H45LaO6 and a molecular weight of 568.52 g/mol. This compound is a lanthanide complex where lanthanum is bonded to three 2-ethylhexanoate ligands.

Mechanism of Action

Target of Action

Lanthanum Tris(2-ethylhexanoate) is a complex organometallic compound. It is known that lanthanum compounds often interact with various biological targets, such as enzymes and receptors, altering their function .

Mode of Action

It is known that lanthanum compounds can form complexes with other molecules, potentially altering their function . In the case of Lanthanum Tris(2-ethylhexanoate), it may interact with its targets to induce changes in their activity.

Result of Action

It is known that lanthanum compounds can have various effects on cells, potentially altering their function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanthanum tris(2-ethylhexanoate) can be synthesized through the reaction of lanthanum oxide or lanthanum hydroxide with 2-ethylhexanoic acid in an organic solvent such as hexane. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and purification of the product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Lanthanum tris(2-ethylhexanoate) can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form lanthanum oxide or other oxidation products.

  • Reduction: Reduction reactions can lead to the formation of lanthanum metal or lower oxidation state lanthanum compounds.

  • Substitution: The ligands (2-ethylhexanoate) can be substituted with other ligands to form different lanthanum complexes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

  • Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

  • Substitution: Various ligands can be used, and the reaction conditions depend on the specific ligand being introduced.

Major Products Formed:

  • Oxidation: Lanthanum oxide (La2O3)

  • Reduction: Lanthanum metal (La)

  • Substitution: Various lanthanum complexes with different ligands

Scientific Research Applications

Lanthanum tris(2-ethylhexanoate) has several applications in scientific research:

  • Catalysis: It is used as a catalyst in organic synthesis and polymerization reactions.

  • Material Science: The compound is utilized in the production of advanced materials, including ceramics and glass.

  • Biomedical Research:

  • Environmental Science: The compound is used in environmental remediation processes to remove heavy metals from wastewater.

Comparison with Similar Compounds

  • Cerium tris(2-ethylhexanoate)

  • Neodymium tris(2-ethylhexanoate)

  • Praseodymium tris(2-ethylhexanoate)

Properties

CAS No.

67816-09-5

Molecular Formula

C8H16LaO2

Molecular Weight

283.12 g/mol

IUPAC Name

2-ethylhexanoic acid;lanthanum

InChI

InChI=1S/C8H16O2.La/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

ZVGIIEZOXFBDFO-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[La+3]

Canonical SMILES

CCCCC(CC)C(=O)O.[La]

67816-09-5

Pictograms

Flammable; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

A lanthanum precursor composition was prepared by transcarboxylating 2 grams of lanthanum acetate (40.5% by wt. La) with 8 grams of 2-ethylhexanoic acid to produce lanthanum 2 -ethylhexanoate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
lanthanum
Name
lanthanum 2 -ethylhexanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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